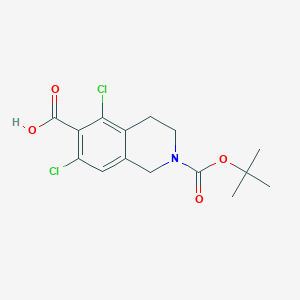

2-(tert-Butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Descripción general

Descripción

2-(tert-Butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C15H17Cl2NO4 and its molecular weight is 346.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of the compound 2-[(tert-butoxy)carbonyl]-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is the amino group in organic synthesis . The compound is used as a protecting group for amines .

Mode of Action

The compound 2-[(tert-butoxy)carbonyl]-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid interacts with its targets by being added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the formation of a carbamate .

Biochemical Pathways

The compound 2-[(tert-butoxy)carbonyl]-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid affects the biochemical pathway of amino protection. This pathway involves the conversion of an amino group into a carbamate to protect it during organic synthesis .

Result of Action

The result of the action of 2-[(tert-butoxy)carbonyl]-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is the protection of the amino group in organic synthesis . This protection allows for transformations of other functional groups without interference from the amino group .

Action Environment

The action of 2-[(tert-butoxy)carbonyl]-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid can be influenced by environmental factors such as temperature and pH. For instance, the addition of the compound to amines can be accomplished under aqueous conditions . Furthermore, the removal of the compound from amino acids can be accomplished with strong acids .

Actividad Biológica

2-(tert-Butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (CAS No. 851784-82-2) is a carboxylic acid derivative of tetrahydroisoquinoline known for its diverse biological activities. This compound features a tert-butoxycarbonyl (Boc) group and two chlorine substituents on the tetrahydroisoquinoline ring. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Anticancer Properties

Research indicates that derivatives of tetrahydroisoquinoline, including this compound, exhibit anticancer activity. A study highlighted that certain tetrahydroisoquinoline derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The presence of chlorine atoms may enhance these activities by increasing lipophilicity and facilitating interactions with cellular targets .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Tetrahydroisoquinoline derivatives have been shown to modulate inflammatory pathways and reduce cytokine production in vitro. The Boc group may play a role in enhancing the compound's stability and bioavailability, potentially leading to improved therapeutic outcomes in inflammatory conditions .

Anticonvulsant Activity

Tetrahydroisoquinolines are recognized for their anticonvulsant effects. The specific compound under discussion has been implicated in modulating neurotransmitter systems that are critical for seizure control. Studies suggest that modifications in the molecular structure can significantly influence anticonvulsant efficacy .

Synthesis and Evaluation

A notable study focused on the synthesis of various tetrahydroisoquinoline derivatives, including the compound of interest. The researchers employed diversity-oriented synthesis techniques to explore the biological significance of these compounds. In vitro evaluations demonstrated promising results against specific cancer cell lines and highlighted the potential for further development as therapeutic agents .

Mechanistic Insights

In another investigation, researchers explored the mechanistic pathways through which this compound exerts its biological effects. The study revealed that the compound interacts with key signaling pathways involved in apoptosis and inflammation, suggesting a multifaceted mode of action .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 2-(tert-butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid may possess various biological activities:

- Anticancer Properties : Preliminary studies suggest that derivatives of tetrahydroisoquinoline can inhibit cancer cell proliferation. The presence of chlorine atoms may enhance these properties by influencing the compound's interaction with biological targets .

- Anti-inflammatory Effects : The compound's structural components are associated with anti-inflammatory activities. This could be relevant in developing treatments for inflammatory diseases .

- Anticonvulsant Activity : Some studies have indicated potential anticonvulsant effects linked to tetrahydroisoquinoline derivatives, suggesting a pathway for further research into neurological applications .

Synthesis and Derivative Formation

The synthesis of this compound typically involves the following steps:

- Boc Protection : The nitrogen atom in the tetrahydroisoquinoline ring is protected using di-tert-butyl dicarbonate (Boc anhydride), which enhances the stability of the intermediate compounds during synthesis.

- Chlorination : Chlorination at positions 5 and 7 is performed to introduce dichloro substituents, which are crucial for the compound's biological activity.

- Deprotection and Purification : The Boc group is removed under acidic conditions to yield the final product with high purity (>90%) .

Applications in Drug Development

The primary application of this compound lies in its use as an intermediate in synthesizing more complex molecules aimed at treating diseases mediated by leukocyte adhesion (e.g., autoimmune diseases). Specifically:

- LFA-1 Inhibitors : It serves as a reagent in preparing N-benzofuranylcarbonyl dichlorotetrahydroisoquinolinylcarbonylmethylsulfonyl L-phenylalanine, which acts as an LFA-1 inhibitor. This has implications for treating conditions such as multiple sclerosis and rheumatoid arthritis .

Case Studies and Research Findings

Several studies have highlighted the efficacy of derivatives of this compound:

- Study on Anticancer Activity :

- Anti-inflammatory Research :

- Neurological Studies :

Propiedades

IUPAC Name |

5,7-dichloro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Cl2NO4/c1-15(2,3)22-14(21)18-5-4-9-8(7-18)6-10(16)11(12(9)17)13(19)20/h6H,4-5,7H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBQRXIJBFUZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C(=C(C=C2C1)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851784-82-2 | |

| Record name | 2-(Tert-Butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1,1-Dimethylethyl) 5,7-dichloro-3,4-dihydro-2,6(1H)-isoquinolinedicarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL2LJ2AY8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-(tert-butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid in the synthesis of Lifitegrast?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of Lifitegrast. It provides the core structural scaffold of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid found in Lifitegrast. The researchers synthesized a similar compound, 5,7-dichloro-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (31), which shares this core structure []. By utilizing these intermediates, the researchers were able to achieve a higher overall yield of Lifitegrast compared to previously reported methods.

Q2: What advantages does the new synthetic route for this intermediate offer?

A2: The paper outlines an improved synthetic route for both this compound and its analogue, 5,7-dichloro-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (31). This new method avoids the harsh reaction conditions previously required and allows for a more efficient construction of the 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid core. Ultimately, this improved synthetic route contributes to a higher overall yield and purity of the final Lifitegrast product [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.